6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

PDE11 inhibition Structure-activity relationship Thienopyrimidine scaffold

6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 905684-12-0) is a heterocyclic small molecule built upon the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This scaffold is widely employed in medicinal chemistry for kinase inhibition and phosphodiesterase (PDE) modulation.

Molecular Formula C18H22N2OS2
Molecular Weight 346.51
CAS No. 905684-12-0
Cat. No. B2786233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS905684-12-0
Molecular FormulaC18H22N2OS2
Molecular Weight346.51
Structural Identifiers
SMILESCCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SC(C2)C
InChIInChI=1S/C18H22N2OS2/c1-3-11-22-18-19-15-12-13(2)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3
InChIKeyQAVCLESTFGDLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 905684-12-0): Core Scaffold and Procurement Considerations


6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 905684-12-0) is a heterocyclic small molecule built upon the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This scaffold is widely employed in medicinal chemistry for kinase inhibition and phosphodiesterase (PDE) modulation [1]. The compound is a structural analog of the PDE11 inhibitor BC-11-38, distinguished by a 6-methyl group on the dihydrothieno ring and a 3-phenethyl substituent in place of the 3-phenyl group [2]. Its molecular formula is C18H22N2OS2 and molecular weight is 346.51 g/mol, with commercial purity typically ≥95% .

Why 6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Thienopyrimidine Analogs


Substitution at the 3- and 6-positions on the thieno[3,2-d]pyrimidine scaffold critically governs target selectivity and pharmacokinetic profile. The prototypical PDE11 inhibitor BC-11-38 (3-phenyl, no 6-methyl) achieves 357-fold selectivity over PDE1-10 (IC50 PDE11 = 0.28 µM vs. >100 µM for PDE1-10) [1]. Introducing a 6-methyl and a 3-phenethyl group, as in the target compound, alters the steric and electronic environment of the core, which computational docking and structure-activity relationship (SAR) studies suggest can modulate both potency and isoform selectivity [2]. Therefore, generic thienopyrimidine analogs cannot be assumed to replicate the target compound's profile.

Quantitative Differentiation Evidence for 6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


Structural Differentiation from BC-11-38 (PDE11 Inhibitor Reference Molecule)

Compared to BC-11-38 (CAS 686770-80-9), the target compound possesses a 6-methyl group and a 3-phenethyl chain in place of a 3-phenyl ring. BC-11-38 is a validated PDE11 inhibitor with an IC50 of 0.28 µM and >100 µM selectivity over PDE1-10 [1]. No direct head-to-head enzymatic data are available for the target compound. However, SAR studies on thieno[3,2-d]pyrimidines indicate that 6-alkyl substitution and N3-arylalkyl extension can enhance hydrophobic interactions and improve selectivity [2]. The absence of measured IC50 values for the target compound precludes quantitative potency comparison.

PDE11 inhibition Structure-activity relationship Thienopyrimidine scaffold

Predicted Selectivity Advantage Over Broad-Spectrum PDE Inhibitors

Class-level inference from PDE11 inhibitor design indicates that 3-phenethyl substitution, combined with a 6-methyl group, can enhance PDE11 selectivity by occupying a hydrophobic pocket adjacent to the catalytic site [1]. BC-11-38 demonstrates >357-fold selectivity for PDE11 over PDE1-10 [2]. The target compound's extended N3 side chain is predicted to further reduce affinity for PDE1-10 isoforms, as shown in docking simulations of analogous molecules where phenethyl groups create steric clashes in PDE1-10 active sites [1]. No experimental IC50 data exist to confirm this hypothesis.

PDE selectivity Isoform profiling Off-target risk

Physicochemical Differentiation: Lipophilicity and Solubility Profile

The calculated logP of the target compound is approximately 4.21, compared to 3.78 for BC-11-38, reflecting the additional methylene groups in the 3-phenethyl chain . This increased lipophilicity is expected to reduce aqueous solubility relative to BC-11-38 (reported solubility in DMSO: 50 mg/mL) [1]. The 6-methyl group also adds steric bulk, potentially influencing metabolic stability. These properties make the compound a valuable probe for assessing the impact of lipophilicity on PDE11 inhibitor pharmacokinetics.

Lipophilicity Aqueous solubility Drug-likeness

3-Phenethyl vs. 3-Phenyl: Impact on Molecular Weight and Handling

The target compound's molecular weight (346.51 g/mol) is 42.07 g/mol higher than BC-11-38 (304.44 g/mol) due to the extended N3 substituent and 6-methyl group [1]. This increase may manifest as a difference in physical state: the target compound is typically supplied as a solid powder , whereas BC-11-38 is a white solid with confirmed purity ≥98% by TLC and NMR [2]. Storage recommendations are comparable (short-term RT, long-term -20°C). The higher molecular weight directly impacts molarity calculations for in vitro assays, a practical consideration for procurement.

Molecular weight Solid form Compound storage

Recommended Application Scenarios for 6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


PDE11 Isoform Selectivity Profiling and SAR Expansion

The compound serves as a structurally differentiated analog of BC-11-38 for SAR libraries aimed at defining the hydrophobic pocket tolerance of PDE11. Its 3-phenethyl and 6-methyl groups are predicted to engage a sub-pocket not exploited by BC-11-38 [1], enabling researchers to map selectivity determinants across the PDE family [2].

Lipophilicity-Driven Pharmacokinetic Probe in Adrenocortical Cell Assays

With a cLogP approximately 0.43 units higher than BC-11-38, this compound can be used to study how increased lipophilicity impacts cellular permeability and cortisol production in H295R cells, a model system where BC-11-38 elevates cAMP and cortisol levels [1].

Chemical Biology Tool for cAMP Signaling Pathway Deconvolution

Because the compound is a close analog of a known PDE11 inhibitor but with distinct structural features, it can be employed in chemical genetic screens alongside BC-11-38 to differentiate on-target PDE11 effects from off-target activities in cAMP-sensitive reporter assays [1].

Quote Request

Request a Quote for 6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.